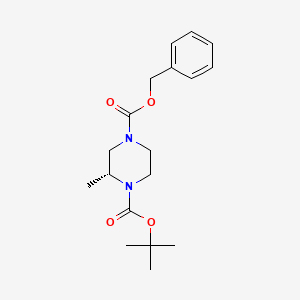

(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-O-benzyl 1-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFLVDKHKWYORF-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate structural analysis

An In-Depth Technical Guide to the Structural Analysis of (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. Chiral piperazine derivatives are prevalent scaffolds in numerous approved pharmaceuticals, making the rigorous validation of their structure and stereochemical integrity a critical step in drug discovery and development.[1][2][3][4] This document, intended for researchers, chemists, and quality control professionals, moves beyond simple data reporting to explain the causality behind analytical method selection. It integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Chiral High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy to build a self-validating system for complete structural elucidation. Detailed protocols, data interpretation guidelines, and workflow visualizations are provided to ensure both technical accuracy and practical applicability.

Introduction: A Key Chiral Intermediate

(R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is a strategically designed heterocyclic compound. Its structure combines several key features that make it a valuable intermediate for synthesizing complex molecular targets.[5]

-

Chiral Piperazine Core: The piperazine ring is a common motif in drugs targeting the central nervous system (CNS) and other therapeutic areas.[3][5] The stereocenter at the C-2 position, defined as (R), is crucial, as different enantiomers of a drug can have vastly different efficacy and safety profiles.[6][7]

-

Orthogonal Protection: The molecule features two distinct protecting groups: a tert-butoxycarbonyl (Boc) group at the N-1 position and a benzyl (Bn) group at the N-4 position. The Boc group is labile under acidic conditions, while the benzyl group is typically removed via hydrogenation.[8] This orthogonal scheme allows for selective deprotection and functionalization at either nitrogen atom, providing synthetic flexibility.

-

Versatility in Synthesis: As a chiral building block, it provides a pre-defined stereocenter, streamlining the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and reducing the need for challenging chiral separations later in the synthetic route.[9][10]

Chemical Structure and Physicochemical Properties

The structural integrity of this molecule is the foundation of its utility. Below is a diagram of its structure and a table summarizing its key properties.

Caption: Structure of (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₈N₂O₂ | Calculated |

| Molecular Weight | 304.43 g/mol | Calculated |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid | Supplier Data |

| Chirality | Contains one stereocenter at C-2 | Structural Feature |

| Key Functional Groups | Carbamate (Boc), Tertiary Amine, Aromatic Ring | Structural Feature |

Synthesis and Quality Control Imperatives

The synthesis of enantiomerically pure 2-substituted piperazines often begins with chiral α-amino acids, followed by a series of transformations including cyclization reactions like the aza-Michael addition.[11] Alternative strategies include the asymmetric hydrogenation of pyrazine precursors.[2][12] Regardless of the synthetic route, the final product must undergo rigorous analysis to confirm not only its chemical identity but also its enantiomeric purity, as trace amounts of the undesired (S)-enantiomer can have significant biological consequences.

Core Structural Elucidation Methodologies

A multi-technique approach is non-negotiable for the unambiguous structural confirmation of a chiral building block. Each technique provides a unique and complementary piece of the structural puzzle.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity and local chemical environment of atoms in a molecule.[13][15] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.

Causality: We use ¹H NMR to identify and integrate all unique proton signals, giving a preliminary structural confirmation. ¹³C NMR confirms the number of unique carbon environments. 2D NMR experiments are then essential to piece the puzzle together: COSY shows which protons are coupled (i.e., neighbors), HSQC correlates each proton to its directly attached carbon, and HMBC reveals longer-range (2-3 bond) C-H correlations, which are critical for confirming the placement of the Boc and benzyl groups on the N-1 and N-4 nitrogens, respectively.

Expected ¹H and ¹³C NMR Data:

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |

| Boc Group (t-butyl) | ~1.4 (s, 9H) | ~80 (Quaternary C), ~28 (CH₃) | Protons (1.4 ppm) to Carbamate Carbonyl (~155 ppm) |

| Boc Group (C=O) | - | ~155 | - |

| Benzyl (Aromatic) | ~7.2-7.4 (m, 5H) | ~127-138 | Aromatic protons to CH₂ (~63 ppm) |

| Benzyl (CH₂) | ~3.5 (s, 2H) | ~63 | CH₂ protons to aromatic carbons and piperazine C3/C5 |

| Piperazine Ring | ~2.0-4.2 (m, 7H) | ~40-60 | Protons on C2/C6 to Boc C=O; Protons on C3/C5 to Benzyl CH₂ |

| Methyl Group (C-2) | ~1.1 (d, 3H) | ~15 | Methyl protons to C2 and C3 of piperazine ring |

Protocol 1: NMR Structural Confirmation

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper referencing to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm). Integrate all peaks to confirm the proton count.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides chemical shifts for all unique carbon atoms.

-

2D COSY Acquisition: Run a standard COSY experiment to establish H-H coupling networks within the piperazine ring and between the C-2 proton and the methyl group protons.

-

2D HSQC Acquisition: Run an HSQC experiment to correlate each proton signal with its directly attached carbon. This definitively assigns the carbon signals for all protonated carbons.

-

2D HMBC Acquisition: Acquire an HMBC spectrum, optimizing for a long-range coupling constant of ~8 Hz. This is the key experiment to confirm the overall structure. Look for crucial correlations:

-

From the Boc t-butyl protons to the carbamate carbonyl carbon.

-

From the piperazine protons adjacent to N-1 (at C-2 and C-6) to the carbamate carbonyl.

-

From the benzyl CH₂ protons to the piperazine carbons adjacent to N-4 (at C-3 and C-5).

-

-

Data Analysis: Integrate all spectra to build the complete molecular structure, confirming all atomic connections.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns.[16] Electrospray Ionization (ESI) is a common technique for this type of molecule.

Causality: The primary goal of MS is to confirm the molecular formula by identifying the molecular ion peak. Fragmentation analysis serves as a secondary confirmation of the structure's key components, such as the labile Boc group.

Expected Results:

-

Molecular Ion: In positive ion mode ESI-MS, the expected peak would be the protonated molecule [M+H]⁺ at m/z 305.4.

-

Key Fragments:

-

Loss of Boc group: A prominent fragment at m/z 205.3, corresponding to the loss of the C₅H₈O₂ fragment (100 Da).

-

Loss of Benzyl group: A fragment corresponding to the cleavage of the benzyl group (C₇H₇, 91 Da).

-

Tropylium ion: A characteristic peak at m/z 91, corresponding to the stable [C₇H₇]⁺ ion from the benzyl group.

-

Protocol 2: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a mass spectrometer with an ESI source.

-

Chromatography (Optional but recommended): Use a short C18 column with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to ensure the sample is pure before entering the mass spectrometer.

-

MS Acquisition: Acquire data in positive ion scan mode over a range of m/z 50-500.

-

Data Analysis: Identify the [M+H]⁺ peak and confirm its m/z matches the calculated value for C₁₈H₂₈N₂O₂. Analyze the spectrum for expected fragment ions to further validate the structure.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (% ee) of a chiral compound.[7] This technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Causality: While NMR and MS confirm the chemical structure, they typically cannot differentiate between enantiomers without a chiral additive. Chiral HPLC provides a direct, quantitative measure of the ratio of the (R)- and (S)-enantiomers, which is a critical quality attribute for any chiral building block used in pharmaceutical development.[7]

Protocol 3: Chiral HPLC for Enantiomeric Purity

-

Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) as they are effective for a broad range of compounds.

-

Mobile Phase Screening: Begin with standard mobile phases such as mixtures of hexane/isopropanol or hexane/ethanol. The addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) may be necessary to improve peak shape for basic compounds like piperazines.

-

Method Optimization: Once baseline separation is achieved, optimize the mobile phase composition and flow rate to achieve a good resolution (>1.5) and a reasonable run time.

-

Sample Analysis:

-

Prepare a standard of the racemic mixture to identify the elution order of the (R) and (S) enantiomers.

-

Inject the sample of (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate.

-

Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the elution.

-

-

Data Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers:

-

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[16]

Causality: This technique serves as a quick quality check. The presence of a strong carbonyl stretch confirms the Boc group, while the combination of aromatic and aliphatic C-H stretches is consistent with the overall structure.

Expected Absorptions:

-

~2850-3000 cm⁻¹: Aliphatic C-H stretching (piperazine, methyl, benzyl CH₂, Boc).

-

~3030 cm⁻¹: Aromatic C-H stretching (benzyl ring).

-

~1690 cm⁻¹: Strong C=O stretching from the carbamate (Boc group).

-

~1450-1600 cm⁻¹: Aromatic C=C stretching.

-

~1160 cm⁻¹: C-N stretching.

Integrated Analytical Workflow

No single technique is sufficient. A robust structural analysis relies on the logical integration of all data points. The workflow below illustrates a self-validating system for characterization.

Caption: Integrated workflow for the structural validation of the chiral building block.

Conclusion

The structural analysis of (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate requires a methodical and multi-faceted approach. By integrating the complementary data from NMR, MS, HPLC, and IR, researchers can achieve an unambiguous confirmation of chemical identity, purity, and stereochemical integrity. The protocols and logical workflows detailed in this guide provide a robust framework for ensuring that this critical chiral building block meets the stringent quality standards required for its application in pharmaceutical research and development, ultimately contributing to the creation of safer and more effective medicines.

References

- The Chemistry of 1-Boc-Piperazine: Synthesis and Applic

- Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.

- Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applic

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar

- Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. (2017). Bentham Science Publishers.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.

- N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid. Benchchem.

- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.

- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2006). PMC - NIH.

- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).

- How Chiral Building Blocks Drive Advances in Drug Discovery. (2025). AiFChem.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- (R)-1-Boc-2-benzyl-piperazine. Chem-Impex.

- A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research. Benchchem.

- Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

- Spectro: A multi-modal approach for molecule elucidation using IR and NMR d

- Application of I.R.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. (2023).

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 7. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 8. N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 126937-41-5 | Benchchem [benchchem.com]

- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jchps.com [jchps.com]

- 14. openreview.net [openreview.net]

- 15. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]

- 16. arcjournals.org [arcjournals.org]

Introduction: The Strategic Importance of Boc-Piperazine in Medicinal Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of Boc-Protected Piperazines for Drug Development Professionals

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems, including the central nervous system (CNS), infectious diseases, and oncology.[1] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, provides an ideal framework for creating molecules with precise three-dimensional orientations capable of engaging with biological targets. However, the similar reactivity of its two secondary amines presents a significant synthetic challenge: the selective functionalization of one nitrogen over the other.

This is where the strategic application of the tert-butoxycarbonyl (Boc) protecting group becomes indispensable. By converting one of the highly nucleophilic secondary amines into a significantly less reactive carbamate, 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) emerges as a versatile and powerful building block.[1][2] This mono-protection strategy unlocks the ability for chemists to selectively modify the free secondary amine through reactions like alkylation, amidation, or arylation, before orchestrating the removal of the Boc group under specific conditions to reveal the second amine for further elaboration.[3][4]

A profound understanding of the physicochemical properties of these Boc-protected intermediates is not merely academic; it is fundamental to their effective use in drug discovery. Properties such as lipophilicity (LogP/LogD), ionization constant (pKa), chemical stability, and solubility dictate everything from reaction conditions and purification strategies to the ultimate pharmacokinetic and pharmacodynamic profile of the final drug candidate. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of these core properties, blending theoretical principles with practical, field-proven experimental protocols.

Core Physicochemical Data of 1-Boc-Piperazine

The parent compound of this class, 1-Boc-piperazine, serves as a crucial reference point. Its fundamental physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 57260-71-6 | [2][5] |

| Molecular Formula | C₉H₁₈N₂O₂ | [2][5] |

| Molecular Weight | 186.25 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder or waxy solid | [1][2][3][5] |

| Melting Point | 43-49 °C | [2][3][5] |

| Boiling Point | 258 °C (at 760 mmHg) | [2][3][5] |

| Density | 1.03 g/cm³ | [3][5] |

Lipophilicity: Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, profoundly influencing absorption, distribution, metabolism, and excretion (ADME). It is most commonly expressed as the partition coefficient (LogP) for neutral molecules or the distribution coefficient (LogD) for ionizable molecules at a specific pH.[6][]

The introduction of the bulky, nonpolar tert-butyl group in the Boc moiety significantly increases the lipophilicity of the piperazine scaffold. While piperazine itself is highly water-soluble, 1-Boc-piperazine shows a clear preference for organic phases. This shift has direct consequences for its handling in the lab (favoring organic solvents for reactions and chromatography) and for the properties of the derivatives it is used to create.

| Compound | Lipophilicity Descriptor | Value | Reference(s) |

| 1-Boc-Piperazine | XLogP3 | 0.5 | [8] |

| 1-Boc-Piperazine | Calculated LogP | 1.09 | [9] |

| Boc-Piperidine-piperazine-Cbz | Calculated LogP | 3.15 | [10] |

Experimental Determination of Lipophilicity

Accurate determination of LogP/LogD is a self-validating system; the consistency of results across different methods provides confidence in the measured value.

This classic method directly measures the distribution of a compound between n-octanol and a buffered aqueous phase (typically pH 7.4 for physiological relevance).[]

-

Preparation: Prepare a stock solution of the Boc-protected piperazine derivative in a suitable solvent (e.g., DMSO, methanol). Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at the desired pH (e.g., 7.4) and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the aqueous buffer.

-

Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffered aqueous phase.

-

Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as LC-MS or UV-Vis spectroscopy.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and less material-intensive method for estimating lipophilicity based on a compound's retention time.[][11]

-

System Setup: Use a C18 reversed-phase column. The mobile phase is typically a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.

-

Calibration: Prepare a set of standard compounds with known LogP values. Inject each standard and record its retention time (tᵣ).

-

Sample Analysis: Dissolve the Boc-protected piperazine derivative and inject it into the HPLC system under the same conditions, recording its retention time.

-

Calculation: Create a calibration curve by plotting the known LogP values of the standards against their retention times. Use the retention time of the test compound to interpolate its LogP value from the curve.

Ionization State (pKa): The Engine of pH-Dependent Behavior

The pKa value defines the strength of an acid or base and dictates the charge state of a molecule at a given pH. This is critically important for drug candidates, as the ionization state affects aqueous solubility, membrane permeability (the neutral form is more permeable), and the ability to form ionic interactions with a biological target.

Unsubstituted piperazine is a di-basic compound with two pKa values, typically around 9.7 for the first protonation and 5.4 for the second.[12][13] The installation of the Boc group fundamentally alters this behavior. The nitrogen to which the Boc group is attached becomes part of a carbamate, and the lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group. This electron-withdrawing effect dramatically reduces the basicity of the N1 nitrogen, rendering it essentially non-basic under physiological conditions.

Consequently, 1-Boc-piperazine behaves as a mono-basic compound, with the free secondary amine at the N4 position being the sole center of protonation.

| Compound | pKa (Higher Value) | pKa (Lower Value) | Reference(s) |

| Piperazine | 9.73 | 5.35 | [13] |

| 1-Boc-Piperazine | 8.45 (Predicted) | N/A | [9][14] |

The pKa of ~8.45 for 1-Boc-piperazine means that at physiological pH (7.4), a significant portion of the molecules will exist in their protonated, cationic form. This understanding is crucial for designing subsequent reaction conditions and for predicting the properties of the final molecule.

Experimental Determination of pKa

This is the gold-standard method for measuring pKa, directly tracking the change in pH of a solution as a titrant is added.[13]

-

Sample Preparation: Accurately weigh and dissolve the Boc-protected piperazine derivative in a known volume of water or a water/co-solvent mixture (if solubility is low).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the solution's pH.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the amine has been protonated). For a mono-basic compound like 1-Boc-piperazine, this will be the midpoint of the single buffering region on the titration curve.

Chemical Stability: A Tale of Two Conditions

The synthetic utility of the Boc group hinges on its unique stability profile: it is robust enough to withstand a variety of reaction conditions, yet can be cleaved cleanly when desired.[15]

Stability Under Synthetic Conditions

The Boc group is generally stable to basic conditions, nucleophiles, and reductive conditions such as catalytic hydrogenation.[15] This allows for a wide range of chemical transformations to be performed on the unprotected secondary amine of 1-Boc-piperazine without disturbing the protecting group.

Lability Under Acidic Conditions (Deprotection)

The cornerstone of Boc-group chemistry is its facile removal under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[15] This reaction is typically fast and high-yielding.

This protocol is a workhorse in organic synthesis for removing Boc groups.[3]

-

Reaction Setup: Dissolve the N-Boc protected piperazine derivative in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Acid Addition: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v) at room temperature with stirring.

-

Reaction Monitoring: Stir the mixture for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Remove the solvent and excess TFA under reduced pressure (rotary evaporation). The resulting product is the TFA salt of the piperazine.

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1 M NaOH) until the aqueous phase is basic. Extract the product with an organic solvent, dry the organic phase (e.g., with Na₂SO₄), and concentrate to yield the deprotected piperazine.

Forced Degradation Studies

For drug development, it is crucial to understand a molecule's intrinsic stability. Forced degradation (or stress testing) involves subjecting the compound to harsh conditions to accelerate decomposition, thereby identifying potential degradation pathways and products that might emerge over a product's shelf life.[16][17]

-

Objective: To generate 5-20% degradation of the Boc-protected piperazine derivative under various stress conditions.[17]

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the compound in solution with HCl or H₂SO₄ (e.g., 0.1 M) at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat with NaOH (e.g., 0.1 M) at elevated temperature. Note: The Boc group itself is relatively base-stable, but other parts of the molecule may not be.

-

Oxidation: Treat with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80-100 °C).

-

Photolytic Stress: Expose the compound (in solid state and in solution) to UV and visible light according to ICH Q1B guidelines.

-

-

Analysis: At various time points, analyze the stressed samples by a stability-indicating analytical method, typically a gradient RP-HPLC method with UV or MS detection, to separate the parent compound from any degradation products.

Solubility: A Prerequisite for Activity

Solubility is a critical factor for both synthetic chemistry and pharmacology. A compound must be sufficiently soluble in reaction solvents to participate in chemical transformations and soluble in aqueous physiological fluids to be absorbed and distributed in the body.

The Boc group generally enhances solubility in common organic solvents while decreasing solubility in water compared to the parent piperazine or its salts.[14][18]

| Solvent | Solubility of 1-Boc-Piperazine | Reference(s) |

| Water | Partly miscible / Low solubility | [14][18][19] |

| Methanol | Soluble | [1][14] |

| Ethanol | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [18] |

| Ethyl Acetate | Soluble | [14] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

Conclusion: Leveraging Physicochemical Insights in Drug Design

The Boc-protected piperazine scaffold is more than just a synthetic intermediate; it is a tool for precisely controlling molecular properties. The Boc group acts as a powerful modulator, transforming the hydrophilic, di-basic piperazine core into a more lipophilic, mono-basic building block with predictable reactivity and stability.

For the medicinal chemist, a thorough grasp of these physicochemical principles is paramount.

-

Lipophilicity (LogP/D) dictates the choice of solvents for synthesis and purification and provides a first pass on the ADME properties of derivatives.

-

Basicity (pKa) governs reactivity, salt formation, and how the molecule will behave in the variable pH environments of the body.

-

Stability defines the synthetic routes available and provides insight into potential degradation issues for a final drug compound.

By understanding and exploiting these properties, researchers can navigate the complexities of synthesis with greater efficiency, design molecules with a higher probability of success, and ultimately accelerate the journey from a promising scaffold to a life-changing therapeutic.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. acdlabs.com [acdlabs.com]

- 8. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 1-Boc-piperazine|lookchem [lookchem.com]

- 10. Boc-Piperidine-piperazine-Cbz | PROTAC Linkers | 177276-40-3 | Invivochem [invivochem.com]

- 11. mdpi.com [mdpi.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. uregina.ca [uregina.ca]

- 14. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

Strategic Synthesis of Chiral 2-Methylpiperazine: From Classical Resolution to Modern Asymmetric Catalysis

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Strategic Imperative for Enantiopure 2-Methylpiperazine

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique physicochemical properties—conformational rigidity, basicity, and the ability to engage in multiple hydrogen bonding interactions—make it an invaluable component in drug design.[1][2] When substituted, as in 2-methylpiperazine, a chiral center is introduced, elevating its strategic importance. The stereochemistry at this center can profoundly influence a molecule's pharmacological and toxicological profile, making access to enantiomerically pure forms, such as (R)- and (S)-2-methylpiperazine, a critical requirement for the development of safe and effective therapeutics.[2][3]

This guide provides an in-depth technical exploration of the principal methodologies for synthesizing these vital chiral building blocks. We move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. The protocols described herein are grounded in established, verifiable science, designed to provide researchers and drug development professionals with a trustworthy and authoritative resource for laboratory application.

Chapter 1: The Cornerstone Technique - Diastereomeric Salt Resolution

Chiral resolution via diastereomeric salt crystallization remains one of the most robust, scalable, and industrially validated methods for separating enantiomers.[4][5] The technique leverages the fundamental principle that while enantiomers share identical physical properties, their corresponding salts formed with a single enantiomer of a chiral resolving agent are diastereomers. These diastereomers possess distinct physical properties, most critically, different solubilities in a given solvent system, which enables their separation through fractional crystallization.[3][4]

The Underlying Principle: Exploiting Differential Solubility

The process begins with a racemic mixture of (±)-2-methylpiperazine. When reacted with an enantiomerically pure chiral acid, such as (L)-tartaric acid, two diastereomeric salts are formed in solution:

-

(R)-2-methylpiperazine-(L)-tartrate

-

(S)-2-methylpiperazine-(L)-tartrate

The key to a successful resolution lies in identifying a solvent system where the solubility difference between these two diastereomeric salts is maximized. One salt will preferentially crystallize from the solution, allowing for its isolation by simple filtration. The desired enantiomer of 2-methylpiperazine is then liberated from the isolated salt by treatment with a base.[3]

Visualization: Workflow for Chiral Resolution

Caption: Workflow of chiral resolution by diastereomeric salt formation.

Field-Proven Protocol: Resolution of (±)-2-Methylpiperazine with (L)-Tartaric Acid

This protocol is a robust starting point for large-scale resolution.[3]

Step-by-Step Methodology:

-

Dissolution: In a suitable reaction vessel, dissolve (L)-tartaric acid (e.g., 450 g) in water (e.g., 450 g). Heat the mixture gently if necessary to achieve complete dissolution.[3][6]

-

Addition of Racemate: To the tartaric acid solution, add racemic (±)-2-methylpiperazine (e.g., 300 g) followed by any remaining water (e.g., 300 g).[3]

-

Homogenization: Heat the reaction mixture to approximately 85 °C or higher to ensure all components form a clear, homogeneous solution.[3]

-

Controlled Crystallization: Cool the solution to a temperature range of 68-74 °C. At this point, introduce seed crystals of authentic (R)-2-methylpiperazine-(L)-tartrate to induce selective crystallization. The causality here is critical: seeding prevents spontaneous, uncontrolled precipitation of both diastereomers.[3]

-

Aging: Maintain the mixture at this temperature for 1 hour with gentle stirring. This "aging" period allows for the slow and orderly growth of the desired diastereomeric salt crystals, enhancing purity.[3]

-

Final Cooling & Isolation: Cool the resulting suspension to 12-18 °C over a period of at least 2 hours. Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.[3][6]

-

Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water and treated with a strong base (e.g., sodium hydroxide) to neutralize the tartaric acid. The liberated (R)-2-methylpiperazine is then extracted into an organic solvent (e.g., dichloromethane), washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the enantiomerically enriched product.[3][5]

Data Presentation: Comparison of Chiral Resolving Agents

The choice of resolving agent is paramount and often requires screening. While (L)-tartaric acid is common, other agents may offer advantages in specific contexts.

| Resolving Agent | Typical Solvent | Key Advantages | Potential Considerations |

| (L)-Tartaric Acid | Water, Alcohols | Cost-effective, readily available, well-documented.[6] | Efficiency can be substrate and solvent-dependent.[5] |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Alcohols, Acetone | Often provides excellent crystallinity and high enantiomeric excess.[6] | Higher cost compared to tartaric acid. |

| (R)-(-)-Mandelic Acid | Alcohols | Effective for a range of amines. | Performance for 2-methylpiperazine requires empirical validation. |

| (1S)-(+)-10-Camphorsulfonic acid | Alcohols, Esters | Strong acid, forms stable salts. | May require more rigorous screening for optimal solvent conditions. |

Chapter 2: Chiral Pool Synthesis - Building from Nature's Stereochemistry

Chiral pool synthesis leverages readily available, enantiomerically pure natural products, such as amino acids, as starting materials. This strategy bypasses the need for resolution or asymmetric catalysis by incorporating a pre-existing stereocenter into the synthetic route. The synthesis of (R)-(+)-2-methylpiperazine from (R)-(-)-phenylglycinol is an excellent example of this authoritative approach.[7]

The Underlying Principle: Transfer of Chirality

In this strategy, the stereocenter of the chiral auxiliary, (R)-(-)-phenylglycinol, is used to direct the formation of the new stereocenter in the piperazine ring. The synthesis involves the construction of a piperazin-2-one intermediate, diastereoselective introduction of the methyl group, and subsequent reduction and deprotection to yield the final product.[7]

Visualization: Reaction Scheme from (R)-(-)-Phenylglycinol

Caption: Asymmetric synthesis of (R)-2-methylpiperazine from a chiral pool starting material.

Representative Protocol: Synthesis via Chiral Auxiliary

This protocol is based on a reported asymmetric synthesis of (R)-(+)-2-methylpiperazine.[7]

Step-by-Step Methodology:

-

Amide Formation: Condense (R)-(-)-phenylglycinol with N-Boc glycine using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the corresponding amide.[7]

-

Reduction & Protection: Reduce the amide and protect the resulting secondary alcohol (e.g., as a silyl ether) to yield a protected diamine intermediate.[7]

-

Cyclization: Construct the protected 2-oxopiperazine ring through a suitable cyclization strategy.[7]

-

Diastereoselective Methylation: This is the key stereochemistry-defining step. Deprotonate the piperazinone with a strong base (e.g., LDA) and alkylate with an electrophilic methyl source (e.g., methyl iodide). The bulky phenylglycinol-derived auxiliary sterically hinders one face of the enolate, leading to a highly diastereoselective methylation.[7]

-

Final Transformations: The synthesis is completed by decarbonylation and debenzylation (e.g., via catalytic hydrogenation) to remove the chiral auxiliary and reveal the final (R)-(+)-2-methylpiperazine product.[7]

Chapter 3: Modern Approaches - Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods represents the forefront of chiral synthesis, offering high efficiency and atom economy. A notable strategy for accessing chiral piperazines involves the asymmetric hydrogenation of a prochiral precursor, such as a substituted pyrazine derivative.[8]

The Underlying Principle: Enantioselective Hydrogenation

This advanced methodology employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen across a double bond in a stereoselective manner. The synthesis of chiral piperazin-2-ones via palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is a powerful example. The resulting enantiopure piperazin-2-one can then be readily reduced to the target chiral 2-methylpiperazine.[8]

Visualization: Catalytic Route to Chiral Piperazines

Caption: A modern catalytic approach to chiral 2-methylpiperazine synthesis.

Key Experimental Protocol: Asymmetric Hydrogenation and Reduction

This protocol is adapted from a developed palladium-catalyzed asymmetric hydrogenation method.[8]

Step-by-Step Methodology:

-

Asymmetric Hydrogenation:

-

Setup: In a high-pressure reactor, combine the pyrazin-2-ol substrate (e.g., 1a, 5,6-diphenylpyrazin-2-ol), a palladium catalyst, a chiral ligand, and a Brønsted acid (e.g., p-toluenesulfonic acid monohydrate).[8]

-

Solvent: A mixed solvent system, such as DCM/benzene (1:1 v/v), has been shown to be effective.[8]

-

Reaction: Pressurize the reactor with hydrogen gas (e.g., 1000 psi) and heat to the optimal temperature (e.g., 80 °C) for a specified time (e.g., 24 h).[8]

-

Workup: After cooling and depressurization, the chiral piperazin-2-one product is isolated and purified. Enantiomeric excess (ee) is determined by HPLC using a chiral stationary phase.[8]

-

-

Reduction to Piperazine:

-

Procedure: The isolated chiral piperazin-2-one is treated with a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in a suitable solvent like THF.[8]

-

Outcome: This step reduces the amide carbonyl to a methylene group, yielding the final chiral 2-methylpiperazine without loss of optical purity.[8]

-

Data Presentation: Asymmetric Hydrogenation Performance

The success of this method is highly dependent on the choice of chiral ligand and reaction conditions.

| Chiral Ligand (Example) | Brønsted Acid | Solvent | Conversion | ee (%) |

| Chiral Phosphine Ligand A | TsOH·H₂O | DCM/Benzene | >95% | 82% |

| Chiral Phosphine Ligand B | L-CSA | TFE | >95% | 75% |

| Chiral Phosphine Ligand C | TsOH·H₂O | DCM/Benzene | >95% | 90% |

| Data is representative of results found in the literature for similar transformations.[8] |

Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of chiral 2-methylpiperazine is a critical task in drug development, and the optimal method depends on project-specific factors such as scale, cost, available equipment, and desired purity.

-

Diastereomeric Salt Resolution is a time-tested, scalable, and often cost-effective method, making it highly suitable for industrial production. Its primary limitation is a theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture.[3][4]

-

Chiral Pool Synthesis offers an elegant route to high enantiopurity by leveraging nature's stereochemical legacy. However, it is contingent on the availability and cost of the chiral starting material and may involve multi-step sequences.[7]

-

Catalytic Asymmetric Synthesis represents the cutting edge, providing highly efficient and atom-economical pathways to the target molecule. While powerful, these methods may require specialized, expensive catalysts and ligands, along with significant process optimization.[8][9]

A thorough evaluation of these distinct yet complementary strategies will empower researchers and drug development professionals to make informed decisions, securing the supply of these essential chiral building blocks for the next generation of innovative medicines.

References

- Benchchem. Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.

- Benchchem. Application Notes and Protocols for Large-Scale Chiral Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid Salt.

- ACS Publications. Chiral Tertiary Diamines in Asymmetric Synthesis | Chemical Reviews.

- RSC Publishing. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews.

- Benchchem. A Comparative Guide to Chiral Resolving Agents: Featuring (R)-2-Methylpiperazine (L)-Tartaric Acid Salt.

- Chem-Impex. 2-Methylpiperazine.

- Benchchem. (R)-2-Methylpiperazine (L)-tartaric acid salt.

- ResearchGate.

- RSC Publishing.

- Guidechem.

- NINGBO INNO PHARMCHEM CO.,LTD. Comprehensive Overview of 2-Methylpiperazine (CAS:109-07-9).

- Career Henan Chemical Co. 2-Methylpiperazine.

- ResearchGate. Progress in the synthesis of medicinal intermediate chiral 2-substituted piperazines | Request PDF.

- RSC Publishing. Catalytic asymmetric synthesis of 1,2-diamines.

- RSC Publishing.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

role of piperazine derivatives in medicinal chemistry

An In-depth Technical Guide to the Role of Piperazine Derivatives in Medicinal Chemistry

Executive Summary

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its structural and physicochemical properties make it an invaluable component in the design of a wide array of therapeutic agents.[1][2][3][4] This guide provides a comprehensive analysis of the piperazine moiety, detailing its fundamental properties, synthetic versatility, and profound impact on pharmacology. We will explore its role in improving drug-like properties, delve into the structure-activity relationships that govern its efficacy, and present key therapeutic applications, from central nervous system disorders to infectious diseases and oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery efforts.

The Piperazine Scaffold: A Privileged Structure in Drug Design

The prevalence of the piperazine ring in over 100 FDA-approved drugs is not coincidental.[5][6] Its utility stems from a unique combination of inherent physicochemical and structural characteristics that medicinal chemists can exploit to overcome common drug development hurdles.

Physicochemical Properties: The Key to "Drug-Likeness"

The two nitrogen atoms are the source of piperazine's most valuable assets.[7][8] They impart basicity, allowing the molecule to be protonated at physiological pH. This ionization capability is a primary driver for enhancing aqueous solubility and, consequently, oral bioavailability—two critical parameters for successful drug candidates.[7] The opposing nitrogens also provide a large polar surface area and act as hydrogen bond acceptors and donors, which can improve absorption, distribution, metabolism, and excretion (ADME) characteristics and facilitate stronger, more specific interactions with biological targets.[7][8][9]

Structural and Conformational Properties

Structurally, the piperazine ring typically adopts a stable chair conformation. This provides a degree of rigidity and a predictable three-dimensional geometry, which is essential for orienting appended pharmacophoric groups into the correct spatial arrangement for optimal target engagement. Furthermore, the synthetic tractability of the piperazine core is a significant advantage. The two nitrogen atoms can be readily and selectively functionalized, allowing for the systematic exploration of chemical space and the fine-tuning of a compound's pharmacological profile.[10][11]

Caption: The piperazine ring with N1 and N4 atoms available for substitution.

Synthesis of Piperazine Derivatives: A Versatile Chemical Hub

The ability to easily synthesize a diverse library of derivatives is a key reason for the piperazine scaffold's ubiquity. Synthetic strategies are well-established, generally allowing for the introduction of two different substituents at the N1 and N4 positions.[9][12] This dual-handle approach enables the creation of molecules that can bridge two distinct pharmacophores or feature one pharmacophore and one group designed to modulate physicochemical properties.[3]

Recent advances have also focused on the C-H functionalization of the carbon atoms within the piperazine ring, a strategy that opens up new vectors for structural diversification beyond the traditional N-substitution.[11] This allows for more precise control over the scaffold's three-dimensional shape and the introduction of novel functionalities.

Caption: Generalized workflow for the synthesis of disubstituted piperazine derivatives.

Broad-Spectrum Pharmacological Activity

Piperazine derivatives have demonstrated efficacy across an exceptionally wide range of therapeutic areas.[13][14][15] This versatility is a direct result of the scaffold's ability to present various pharmacophoric elements to diverse biological targets in a conformationally favorable manner.

Central Nervous System (CNS) Applications

The piperazine core is particularly prominent in drugs targeting the CNS.[16][17] Many derivatives can effectively modulate monoamine neurochemical pathways by interacting with dopamine, serotonin, and norepinephrine receptors or transporters.[17][18]

-

Antipsychotics: Drugs like Clozapine and Ziprasidone feature a piperazine ring that is crucial for their interaction with dopaminergic and serotonergic receptors.[10][16]

-

Antidepressants and Anxiolytics: Compounds such as Vortioxetine and Buspirone utilize the piperazine moiety to achieve their therapeutic effects on serotonin pathways.[16][17]

Antimicrobial and Antiviral Agents

The scaffold is integral to numerous antimicrobial drugs.[15][19][20]

-

Antibacterial: The fluoroquinolone class of antibiotics, including Ciprofloxacin, incorporates a piperazine ring that enhances bacterial uptake and potency.[10][21] Recent research continues to explore novel piperazine derivatives to combat multidrug-resistant (MDR) pathogens.[20]

-

Antifungal: Itraconazole, a broad-spectrum antifungal agent, relies on its piperazine-containing side chain for its mechanism of action.[22]

-

Antiviral: Several bis(heteroaryl)piperazine (BHAP) derivatives have been developed as potent anti-HIV drugs.[23]

Anticancer Therapeutics

In oncology, the piperazine ring is a key component of several targeted therapies.[2] Imatinib, a blockbuster drug for chronic myeloid leukemia, uses the piperazine group to improve solubility and pharmacokinetic properties, enabling effective inhibition of the Bcr-Abl tyrosine kinase.[11]

Anthelmintic Activity

Historically, piperazine itself was first used as an anthelmintic agent to treat parasitic worm infections.[10][24] It functions by blocking acetylcholine at the parasite's myoneural junction, leading to flaccid paralysis and allowing the host to expel the organism.[10][25][26] This action is selective because it targets a GABA receptor isoform unique to helminths.[10][26][27]

| Drug Example | Therapeutic Class | Primary Mechanism of Action | Main Therapeutic Use(s) |

| Ciprofloxacin | Antibiotic (Fluoroquinolone) | Inhibition of bacterial DNA gyrase and topoisomerase IV[10][21] | Bacterial infections |

| Clozapine | Atypical Antipsychotic | Antagonist at dopamine (D2) and serotonin (5-HT2A) receptors[16] | Schizophrenia |

| Imatinib | Anticancer (Tyrosine Kinase Inhibitor) | Inhibits Bcr-Abl tyrosine kinase[11] | Chronic Myeloid Leukemia (CML), GIST |

| Sildenafil | PDE5 Inhibitor | Inhibits cGMP-specific phosphodiesterase type 5[11] | Erectile dysfunction, Pulmonary hypertension |

| Cetirizine | Antihistamine | Selective H1 receptor inverse agonist | Allergic rhinitis, Urticaria |

| Buspirone | Anxiolytic | Serotonin 5-HT1A receptor partial agonist[16] | Generalized Anxiety Disorder (GAD) |

| Piperazine Citrate | Anthelmintic | GABA receptor agonist in helminths, causing paralysis[10][26] | Roundworm and pinworm infections |

Structure-Activity Relationships (SAR) and Pharmacophore Modeling

The ease of derivatization at the N1 and N4 positions has enabled extensive SAR studies.[9][12] These studies reveal how specific structural modifications influence a compound's biological activity.[7][28]

-

N1-Substituents: Often, a bulky, lipophilic group (e.g., an aryl or benzyl group) at one nitrogen is responsible for the primary pharmacophoric interaction with the target receptor or enzyme.[10]

-

N4-Substituents: The second nitrogen is frequently substituted with a more polar group or a side chain designed to fine-tune solubility, modulate ADME properties, or establish secondary binding interactions.[3]

-

Ring Modifications: As seen in antimicrobial agents, the incorporation of electron-withdrawing groups (like Cl, Br, NO2) on aryl substituents can enhance activity, while electron-donating groups may reduce it.[20][29]

The piperazine ring acts as a rigid linker or central scaffold, positioning these functional groups in a precise orientation to maximize binding affinity and selectivity.[7][8]

Caption: Piperazine as a scaffold orienting functional groups for target interaction.

Challenges and Future Directions

Despite its advantages, the piperazine moiety can introduce metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes.[18][30] This can lead to the formation of metabolites with altered activity or potential toxicity.[18][31] Furthermore, some piperazine derivatives have been associated with off-target effects or abuse potential.[32][33]

To mitigate these challenges, medicinal chemists are exploring several advanced strategies:

-

Bioisosteric Replacement: Replacing the piperazine ring with a bioisostere—a group with similar physical and chemical properties—can address metabolic instability while retaining desired activity.[5][34] For example, replacing a piperazine in the drug Olaparib with a spirodiamine analogue was shown to improve activity and reduce cytotoxicity.[5][6][35]

-

Constrained Analogues: Fusing the piperazine ring into a more complex, rigid polycyclic structure, such as a diazabicyclo[2.2.1]heptane, can reduce conformational flexibility.[3][5] This can lead to increased target selectivity and a more favorable metabolic profile by locking the molecule into its bioactive conformation.

-

Targeted C-H Functionalization: As previously mentioned, decorating the carbon backbone of the ring offers a new frontier for creating derivatives with improved properties and novel pharmacological profiles.[11]

Representative Experimental Protocol: Synthesis of a Disubstituted Piperazine

This protocol describes a general, two-step synthesis for a 4-substituted-1-arylpiperazine derivative, a common structural motif in CNS-active agents.

Objective: To synthesize 1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine.

Methodology:

-

Step 1: Synthesis of 1-(4-methoxyphenyl)piperazine (Intermediate)

-

To a solution of 1-bromo-4-methoxybenzene (10 mmol) and piperazine (20 mmol, 2 equivalents) in toluene (50 mL), add sodium tert-butoxide (12 mmol), Pd₂(dba)₃ (0.1 mmol), and BINAP (0.15 mmol).

-

Purge the reaction vessel with argon and heat to 100 °C for 12-18 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through celite to remove the catalyst.

-

Wash the filtrate with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the monosubstituted piperazine intermediate.

-

-

Step 2: Synthesis of 1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine (Final Product)

-

Dissolve the 1-(4-methoxyphenyl)piperazine intermediate (5 mmol) in dichloromethane (30 mL).

-

Add thiophene-2-carbaldehyde (5.5 mmol) and sodium triacetoxyborohydride (7.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude solid by recrystallization from ethanol to afford the final product.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Conclusion

The piperazine scaffold is a remarkably versatile and powerful tool in the medicinal chemist's arsenal. Its favorable physicochemical properties, synthetic accessibility, and ability to serve as a structurally rigid core have led to its incorporation in a multitude of clinically successful drugs across diverse therapeutic areas. While challenges such as metabolic instability exist, modern strategies like bioisosteric replacement and the exploration of novel substitution patterns continue to expand the utility of this privileged structure. The piperazine ring will undoubtedly remain a central element in the design and development of the next generation of therapeutic agents.

References

- Wikipedia. Piperazine.

- Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.

- Faizan, M., et al. The medicinal chemistry of piperazines: A review. Scilit.

- Isenegger, P. G., et al. (2021).

- de Oliveira, M. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(3), 264-273.

- Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

- Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. Medicinal Chemistry, 20(8), 753-780.

- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-436.

- Various Authors. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.

- Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.

- Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- de Oliveira, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- Various Authors. (2024). Exploring pharmacological significance of piperazine scaffold. AIMS Press.

- Klatt, S., et al. (2019). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 93(1), 195-207.

- BenchChem. (2025). A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery. BenchChem.

- Goti, G., et al. (2022).

- Various Authors. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives.

- Sarchem Labs. (2024). How Piperazine Works and Its Key Applications in Industry and Medicine. Sarchem Labs.

- Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science.

- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.

- Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859.

- Wang, Y., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-4375.

- Enamine. Piperazine Bioisosteres for Drug Design. Enamine.

- Enamine. (2018). Piperazine Bioisosteres for Drug Design. Enamine.

- BenchChem Technical Support Team. (2025). The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem.

- BIOSYNCE. (2025). What are the pharmacodynamics of piperazine?. BIOSYNCE Blog.

- Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. Researcher.Life.

- Various Authors. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. AIMS Press.

- Various Authors. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Sigma-Aldrich.

- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.

- Meanwell, N. A. (2021). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.

- Tang, S., et al. (2018). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 23(11), 2919.

- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. PubMed.

- Pharmacology Lectures. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube.

- Patsnap Synapse. (2024). What is the mechanism of Piperazine?.

- Patel, K., et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity.

- Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry.

- Various Authors. (2018). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.

- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.

- Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.

- Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.

- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.

- Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 7. scilit.com [scilit.com]

- 8. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 23. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sarchemlabs.com [sarchemlabs.com]

- 25. biosynce.com [biosynce.com]

- 26. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 27. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 28. researchgate.net [researchgate.net]

- 29. benthamdirect.com [benthamdirect.com]

- 30. Current awareness of piperazines: pharmacology and toxicology. | Sigma-Aldrich [merckmillipore.com]

- 31. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. hrcak.srce.hr [hrcak.srce.hr]

- 33. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. enamine.net [enamine.net]

An In-Depth Technical Guide to N-Boc Protected Piperazine Chemistry: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of therapeutic agents.[1] Its ability to enhance aqueous solubility and oral bioavailability makes it a highly desirable structural component in drug design.[2] However, the symmetric nature of piperazine, with its two reactive secondary amines, presents a significant challenge for selective functionalization. This guide provides an in-depth technical exploration of the use of the tert-butyloxycarbonyl (Boc) protecting group to overcome this challenge. We will delve into the core principles of N-Boc protected piperazine chemistry, from the strategic synthesis of the crucial mono-protected intermediate to its diverse applications in the construction of complex, bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices and field-proven protocols in this critical area of synthetic chemistry.

The Strategic Imperative for Mono-Protection: Why N-Boc-Piperazine?

The synthetic utility of piperazine is directly tied to the ability to selectively functionalize one of its two nitrogen atoms. Uncontrolled reactions with disubstituting electrophiles lead to a mixture of mono- and di-substituted products, often with poor selectivity, complicating purification and reducing the overall yield of the desired compound.[2] The introduction of a protecting group on one nitrogen atom is the most robust and widely adopted strategy to ensure selective functionalization of the second.[2]

The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to several key advantages:

-

Stability: The Boc group is stable under a wide range of non-acidic reaction conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[3] This stability allows for a broad scope of chemical transformations to be performed on the unprotected nitrogen without premature cleavage of the protecting group.

-

Facile Removal: The Boc group is readily cleaved under acidic conditions, a process often referred to as deprotection.[3] This allows for the unmasking of the second amine at a desired stage in the synthetic sequence.

-

Improved Solubility: The lipophilic nature of the Boc group often enhances the solubility of the piperazine intermediate in common organic solvents, facilitating reactions and purification.

The general workflow for the synthesis of monosubstituted piperazines using this strategy is a reliable three-step process: protection, functionalization, and deprotection.[2]

Caption: General strategy for monosubstituted piperazine synthesis.

Synthesis of the Key Intermediate: tert-Butyl Piperazine-1-carboxylate

The cornerstone of this chemistry is the efficient and selective synthesis of tert-butyl piperazine-1-carboxylate (commonly referred to as N-Boc-piperazine or mono-Boc-piperazine). Two primary synthetic routes are prevalent, each with its own set of advantages for laboratory and industrial scales.

Direct Mono-Protection of Piperazine

This is the most common laboratory-scale method, involving the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[2] A key challenge is controlling the reaction to favor mono-protection over the formation of the di-Boc-piperazine byproduct.

Causality Behind Experimental Choices:

-

Stoichiometry: Using an excess of piperazine relative to Boc₂O shifts the equilibrium towards the mono-protected product. However, this necessitates a more involved purification to remove the unreacted piperazine.

-

Solvent and Temperature: The reaction is typically performed in a solvent like dichloromethane (DCM) or methanol at reduced temperatures (e.g., 0 °C to room temperature) to moderate the reactivity and improve selectivity.[4]

-

Acid Salt Strategy: A more selective approach involves the use of an acid, such as acetic acid, to form a piperazine salt.[4] This protonates one of the nitrogen atoms, reducing its nucleophilicity and favoring the mono-Boc product.

Experimental Protocol: Direct Mono-Boc Protection of Piperazine

-

Reaction Setup: To a solution of piperazine (2.0 equivalents) in dichloromethane (DCM, approx. 0.4 M), cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: A solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM is added dropwise to the cooled piperazine solution over a period of 2-3 hours.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 18-24 hours.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of Boc₂O.

-

Work-up: The solvent is removed under reduced pressure. Water is added to the residue, and the insoluble di-Boc-piperazine byproduct can be removed by filtration. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield pure tert-butyl piperazine-1-carboxylate.[2]

Industrial-Scale Synthesis from Diethanolamine

For large-scale production, an alternative route starting from the cost-effective diethanolamine is often preferred.[4] This multi-step process involves chlorination, Boc protection, and a final aminolysis cyclization to form the N-Boc-piperazine ring.[4] This method avoids the selectivity issues of the direct protection of piperazine and can result in higher overall yields and purity on an industrial scale.[4]

Caption: Industrial synthesis of N-Boc-piperazine from diethanolamine.[4]

Functionalization of the Unprotected Nitrogen

With one nitrogen atom effectively masked, the free secondary amine of N-Boc-piperazine is available for a variety of C-N bond-forming reactions. This synthetic versatility is what makes it such a valuable building block.[1]

N-Alkylation

Introducing alkyl groups onto the piperazine core is a frequent requirement in drug synthesis. This can be achieved through two primary methods.

This is a classical SN2 reaction where N-Boc-piperazine acts as a nucleophile, displacing a halide from an alkyl halide.[2]

-

Causality: A base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) is required to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction.[2] The choice of solvent is typically a polar aprotic one, such as acetonitrile (MeCN) or dimethylformamide (DMF), to facilitate the nucleophilic substitution. A potential side reaction is the formation of a quaternary ammonium salt, especially with highly reactive alkylating agents, though this is less common than with unprotected piperazine.[5]

Experimental Protocol: N-Alkylation with an Alkyl Halide

-

Setup: Dissolve N-Boc-piperazine (1.0 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) in anhydrous acetonitrile (MeCN).

-

Reagent Addition: Add the alkyl halide (1.0-1.2 eq.) to the mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure. Dilute the residue with dichloromethane (DCM) and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.[2]

Reductive amination is an alternative and often cleaner method for N-alkylation that avoids the potential for over-alkylation.[5] The reaction proceeds by forming an iminium ion intermediate from the reaction of N-Boc-piperazine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.[6]

-

Causality: The choice of reducing agent is critical. Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the iminium ion over the carbonyl starting material.[5][6] The reaction is typically run in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

N-Arylation: The Buchwald-Hartwig Amination

The formation of N-aryl piperazines is of immense importance, as this moiety is present in numerous CNS-active drugs.[7] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone for creating these C-N bonds.[7][8]

-

Causality: This reaction's success is highly dependent on the careful selection of the palladium catalyst, a phosphine ligand, a base, and a solvent.[7]

-